C14 Ceramid

Übersicht

Beschreibung

N-(Tetradecanoyl)-sphing-4-enine (N-TDE) is a sphingolipid that is found in many mammalian cells and is involved in a variety of physiological processes, including cell signaling and apoptosis. N-TDE is a long-chain, saturated fatty acid and is a major component of the sphingolipid bilayer of the cell membrane. N-TDE has been studied extensively by scientists for its potential therapeutic applications and its role in cell signaling and apoptosis.

Wissenschaftliche Forschungsanwendungen

Regulation von Mitophagie und Krebstherapie

C14 Ceramid spielt eine bedeutende Rolle bei der Regulation der Mitophagie, einem Prozess, bei dem Zellen beschädigte Mitochondrien in Vesikel mit Doppelmembran einkapseln, um sie abzubauen . Dieser Prozess wird eng durch Ceramid reguliert, ein wichtiges regulatorisches Sphingolipid . In Krebszellen regulieren Sphingolipide Pfade, die für die Krebstherapie relevant sind, wie z. B. Invasion, Metastasierung, Apoptose und letale Mitophagie .

Anti-Tumorigen-Mechanismus

Ceramid vermittelt einen anti-tumorigenen Mechanismus, der als letale Mitophagie bekannt ist, bei dem Zellen viele Mitochondrien abbauen, bis die Krebszelle auf apoptoseunabhängige Weise stirbt . Dieser Mechanismus hat wichtige Auswirkungen auf die Proliferation von Krebszellen, die Reaktion auf Chemotherapeutika und den durch Mitophagie vermittelten Zelltod .

Rolle in der Biologie und Therapie von Brustkrebs

Die Auswirkungen von Ceramid auf den Zelltod und die therapeutische Wirksamkeit sind in der Biologie und Therapie von Brustkrebs gut etabliert . Der Ceramid-Umsatz zu nachgeschalteten Sphingolipiden, wie z. B. Sphingomyelin, Hexosylceramide, Sphingosin-1-Phosphat und Ceramid-1-Phosphat, ist ebenso wichtig, um pro-tumorigene Phänotypen wie Proliferation, Überleben, Migration, Stammzellcharakter und Therapieresistenz anzutreiben .

Rolle im Sphingolipid-Stoffwechsel

Ceramid kann alternativ über den Salvage-Weg hergestellt werden, der Sphingosin und exogene kurzkettige Ceramide (C2–C6) recycelt, um endogenes langkettiges Ceramid (C14–C26) unter Verwendung von Ceramidsynthasen (CerS1–6) zu erzeugen, die für die De-novo-Synthese unerlässlich sind .

Implikationen bei Hauterkrankungen

Ceramide, einschließlich this compound, sind an Hauterkrankungen beteiligt . Als Klasse mit pleiotropen Wirkungen konzentrieren sich die jüngsten Bemühungen auf die Unterscheidung spezifischer Ceramidspezies und deren Auswirkungen auf atopische Dermatitis

Wirkmechanismus

Target of Action

C14 Ceramide, also known as N-myristoylsphingosine, is an endogenous ceramide generated by ceramide synthase 6 . The primary targets of C14 Ceramide are the ceramide synthases (CerS), a family of enzymes that play crucial roles in the regulation of cancer progression . They are involved in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance .

Mode of Action

C14 Ceramide interacts with its targets, the ceramide synthases, to produce ceramides. CerS6, in particular, promotes the synthesis of C14-ceramide . During nutrient-deprivation-induced necroptosis in MEF cells, C14 ceramide levels increase in a time-dependent manner .

Biochemical Pathways

Ceramide synthases play a role in the de novo pathway of ceramides. They rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . Ceramides can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The synthetic process is known as the ceramide salvage pathway and takes place in endoplasmic reticulum or in endoplasmic reticulum-associated membranes .

Pharmacokinetics

For instance, C14 Ceramide plasma levels were reduced in obese patients with or without diabetes following a 12-week supervised exercise training program .

Result of Action

The action of C14 Ceramide has been linked to various cellular effects. It has been associated with nutrient-deprivation-induced necroptosis in MEF cells . In the context of obesity and diabetes, a decrease in C14 Ceramide levels was associated with weight and fat loss and an increase in insulin sensitivity . Conversely, higher plasma levels of C14 Ceramide were found in Parkinson’s disease patients with dementia, and these higher levels were correlated with deficits in memory .

Action Environment

The action, efficacy, and stability of C14 Ceramide can be influenced by various environmental factors. For instance, nutrient deprivation can lead to an increase in C14 Ceramide levels . Additionally, lifestyle factors such as diet and exercise can influence C14 Ceramide plasma levels .

Biochemische Analyse

Biochemical Properties

C14 Ceramide is synthesized by ceramide synthase 6 (CerS6) and is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with protein kinase C (PKC), where C14 Ceramide acts as an inhibitor, affecting the phosphorylation of downstream targets. Additionally, C14 Ceramide interacts with sphingomyelin synthase, which converts ceramide into sphingomyelin, a major component of cell membranes. The compound also plays a role in the regulation of phosphatases, such as protein phosphatase 2A (PP2A), which is involved in cell cycle regulation and apoptosis .

Cellular Effects

C14 Ceramide has significant effects on various cell types and cellular processes. In T cells, C14 Ceramide accumulation leads to mitochondrial dysfunction and mitophagy, which impairs the antitumor response of aging T cells . In intestinal epithelial cells, C14 Ceramide is involved in endoplasmic reticulum (ER) stress and inflammation, particularly in response to saturated fatty acids like myristate . The compound also influences cell signaling pathways, such as the activation of inositol-requiring enzyme 1 (IRE1) and X-box binding protein 1 (XBP1), which are critical for ER stress response .

Molecular Mechanism

At the molecular level, C14 Ceramide exerts its effects through various mechanisms. It binds to and inhibits protein kinase A (PKA), leading to the induction of mitophagy in aging T cells . C14 Ceramide also interacts with ceramide synthase enzymes, particularly CerS6, which catalyzes its synthesis through a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . This interaction is crucial for the regulation of ceramide levels and their physiological functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C14 Ceramide can change over time. During nutrient deprivation, C14 Ceramide levels increase in a time-dependent manner, leading to cell death through necroptosis . The stability and degradation of C14 Ceramide are also important factors. Studies have shown that C14 Ceramide is relatively stable under laboratory conditions, with a shelf life of up to two years when stored at -20°C . Long-term effects of C14 Ceramide on cellular function include alterations in insulin sensitivity and memory deficits in patients with metabolic disorders and neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of C14 Ceramide vary with different dosages in animal models. In mice, high doses of C14 Ceramide have been shown to induce cardiac hypertrophy and autophagy in cardiomyocytes . Myristate-induced C14 Ceramide generation in intestinal epithelial cells leads to ER stress and inflammation, with higher doses exacerbating these effects . Toxic or adverse effects at high doses include increased inflammation and impaired cellular functions.

Metabolic Pathways

C14 Ceramide is involved in several metabolic pathways. It is synthesized de novo in the endoplasmic reticulum through the condensation of palmitoyl-CoA and serine, followed by N-acylation by CerS6 . C14 Ceramide can also be generated through the salvage pathway, where sphingosine is recycled and acylated to form ceramide . These pathways are crucial for maintaining ceramide levels and their physiological functions.

Transport and Distribution

Within cells, C14 Ceramide is transported and distributed through various mechanisms. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it is involved in sphingolipid metabolism . Transporters and binding proteins, such as ceramide transfer protein (CERT), facilitate the movement of C14 Ceramide between cellular compartments . The localization and accumulation of C14 Ceramide are critical for its function in cellular signaling and metabolism.

Subcellular Localization

C14 Ceramide is predominantly localized in the endoplasmic reticulum and mitochondria . Its subcellular localization is essential for its activity and function. In the endoplasmic reticulum, C14 Ceramide is involved in sphingolipid synthesis and ER stress response . In mitochondria, C14 Ceramide induces mitophagy and affects mitochondrial function, particularly in aging cells . The targeting signals and post-translational modifications that direct C14 Ceramide to specific compartments are crucial for its role in cellular processes.

Eigenschaften

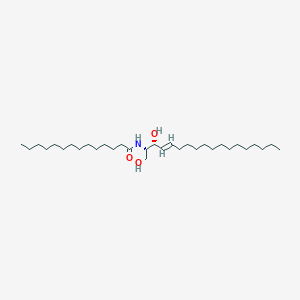

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPGPZHULJLKJ-JHRQRACZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

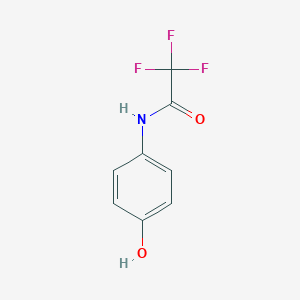

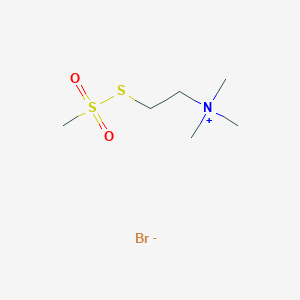

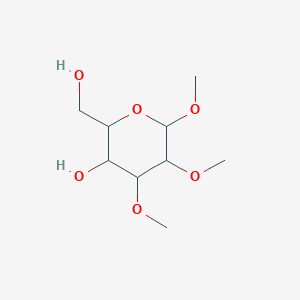

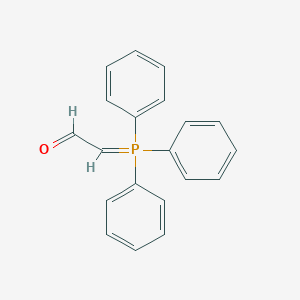

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

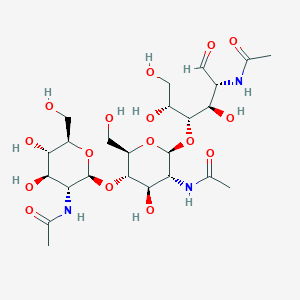

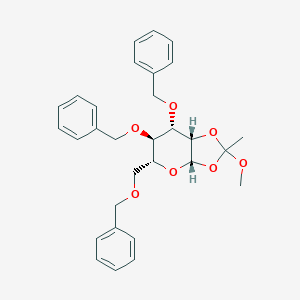

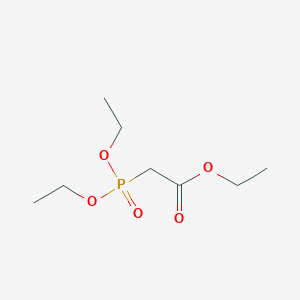

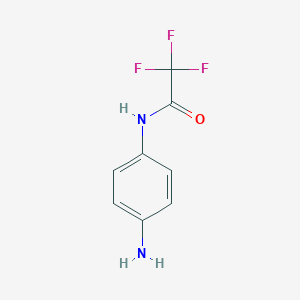

Feasible Synthetic Routes

Q & A

Q1: How does C14 Ceramide influence insulin sensitivity in muscle cells?

A: Research suggests that C14 Ceramide can negatively regulate insulin-stimulated glucose uptake in muscle cells. [] Interestingly, this effect seems to be independent of the typical insulin signaling pathway involving Akt. [] This points towards an alternative mechanism, possibly involving a second messenger system, that warrants further investigation.

Q2: Does C14 Ceramide play a role in age-related changes in the immune system?

A: Studies show that C14 Ceramide accumulates in the immunological synapses of CD4+ T cells in aged mice. [] This accumulation, along with other sphingolipid changes, might contribute to the impaired T cell activation and function observed with aging. [] Additionally, research points to C14 Ceramide's role in mitochondrial dysfunction and reduced anti-tumor activity in aging T-cells. This effect is linked to Ceramide Synthase 6 (CerS6), an enzyme responsible for C14 Ceramide synthesis. []

Q3: Is there a link between C14 Ceramide and endoplasmic reticulum (ER) stress?

A: Yes, research indicates that Myristate (C14:0), a saturated fatty acid, can induce ER stress in intestinal epithelial cells, and this process is dependent on C14 Ceramide generation. [] Specifically, Ceramide Synthases 5/6 (CerS5/6) appear to be crucial for myristate-induced C14 Ceramide production, leading to ER stress signaling and potential inflammatory responses. []

Q4: What role does C14 Ceramide play in autophagy?

A: Studies using MCF-7 breast cancer cells with downregulated autophagy protein ATG-7 showed alterations in C14 Ceramide levels after photodynamic therapy (PDT). [] The specific changes in C14 Ceramide alongside other sphingolipids suggest a potential connection between C14 Ceramide and autophagy processes, particularly in the context of PDT response. []

Q5: Can C14 Ceramide be used for diagnostic purposes?

A: Yes, C14 Ceramide plays a role in diagnosing lysosomal storage disorders, particularly Gaucher Disease (GD). It serves as an internal standard in tandem mass spectrometry assays that measure glucocerebrosidase (GBA) activity. This method utilizes D-glucosyl-β1-1′-N-dodecanoyl-D-erythro-sphingosine (C12-glucocerebroside) as a substrate and N-myristoyl-D-erythro-sphingosine (C14-ceramide) as the internal standard to accurately quantify GBA activity in dried blood spots, aiding in GD diagnosis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.